4-Hydroxy-N-(4-méthoxybenzyl)but-2-ènamide

Vue d'ensemble

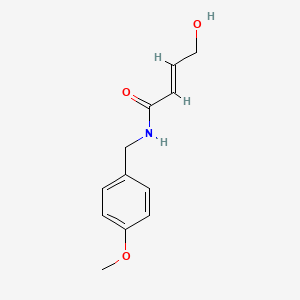

Description

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a hydroxy group, a methoxybenzyl group, and a but-2-enamide structure

Applications De Recherche Scientifique

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial properties

Mode of Action

Compounds with similar structures have been shown to prevent amide bond-mediated side reactions, such as aspartimide formation and peptide aggregation, by installing a removable group into a peptide bond . This suggests that 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used in the synthesis of various biologically active compounds and intermediates . This suggests that 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide may also be involved in various biochemical transformations.

Pharmacokinetics

The compound’s molecular weight (22125) and formula (C12H15NO3) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to have various types of biological activity, including antimicrobial, antiarrhythmic, antidiabetic, and antiviral activities . This suggests that 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide may have similar effects.

Action Environment

Similar compounds have been shown to be soluble in various solvents, including dmf, dmso, glacial acetic acid, dioxane, ethanol, and acetonitrile, and insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and 4-hydroxybut-2-enamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to adjust the pH, and coupling agents to promote the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The double bond in the but-2-enamide structure can be reduced to form a saturated amide.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a saturated amide.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-N-(4-methylbenzyl)but-2-enamide: Similar structure but with a methyl group instead of a methoxy group.

4-Hydroxy-N-(4-ethoxybenzyl)but-2-enamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Activité Biologique

4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide is a compound with a unique structure characterized by a but-2-enamide backbone, a hydroxy group, and a 4-methoxybenzyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring possible therapeutic applications.

Chemical Structure and Properties

The chemical formula of 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide is . The presence of the double bond in the but-2-enamide structure contributes to its reactivity, allowing it to participate in various chemical reactions that can lead to the formation of biologically active derivatives.

Antimicrobial Properties

Research indicates that derivatives of 4-hydroxy-N-(4-methoxybenzyl)but-2-enamide exhibit significant antimicrobial properties. Compounds similar to this structure have been shown to possess activity against various pathogens, suggesting potential applications in treating infections. For instance, studies on related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Antitumor Activity

Preliminary studies suggest that 4-hydroxy-N-(4-methoxybenzyl)but-2-enamide may have antitumor properties. The compound appears to interact with proteins involved in cancer signaling pathways, potentially inhibiting tumor growth. Specific cancer cell lines have been targeted in research, indicating that this compound could serve as a lead for developing new anticancer agents.

The mechanisms through which 4-hydroxy-N-(4-methoxybenzyl)but-2-enamide exerts its biological effects are not yet fully understood. However, the hydroxy group may enhance binding interactions with biological targets, increasing the compound's efficacy. Further research is needed to elucidate these mechanisms and identify specific therapeutic targets.

Comparative Analysis of Related Compounds

To better understand the biological activity of 4-hydroxy-N-(4-methoxybenzyl)but-2-enamide, it is useful to compare it with structurally related compounds. The following table summarizes some notable derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methoxybenzyl)undec-10-enamide | Longer carbon chain | Potentially enhanced lipophilicity and bioavailability |

| N-(4-methoxybenzyl)oleamide | Saturated fatty acid chain | Exhibits different biological profiles |

| 3-hydroxy-N-(2-methoxyphenyl)but-2-enamide | Different methoxy substitution | May show varying degrees of activity |

These comparisons highlight the diversity within this class of compounds and emphasize how specific substitutions can influence biological activity and application potential.

Case Studies

- Antimicrobial Activity Study : A study examined the antimicrobial efficacy of various derivatives of 4-hydroxy-N-(4-methoxybenzyl)but-2-enamide against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as alternative antimicrobial agents.

- Antitumor Activity Assessment : In vitro experiments were conducted on breast cancer cell lines where 4-hydroxy-N-(4-methoxybenzyl)but-2-enamide was administered at varying concentrations. The results showed a dose-dependent reduction in cell viability, supporting its potential role as an anticancer agent.

Propriétés

IUPAC Name |

(E)-4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMKAWAOTFBYGP-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.